

An In-depth Technical Guide on 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Formyl-4-thiopheneboronic acid*

Cat. No.: *B112628*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-thiopheneboronic acid (CAS No. 4347-32-4) is a heterocyclic organic compound that incorporates a thiophene ring functionalized with both a formyl and a boronic acid group.^[1] This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The thiophene moiety is a well-recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance biological activity.^[2] Concurrently, the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and can also act as a key interacting group in enzyme inhibition.^{[3][4]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **3-Formyl-4-thiopheneboronic acid**.

Physicochemical Properties

The structural and chemical properties of **3-Formyl-4-thiopheneboronic acid** are summarized in the table below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in biological systems.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₅ H ₅ BO ₃ S | [1] |
| Molecular Weight | 155.97 g/mol | [1] |
| CAS Number | 4347-32-4 | [1] |
| Melting Point | 178-180 °C | |
| Boiling Point | 247.7 °C at 760 mmHg (Predicted) | |
| pKa | 7.91 (Predicted) | |
| Solubility | Soluble in polar organic solvents. | |

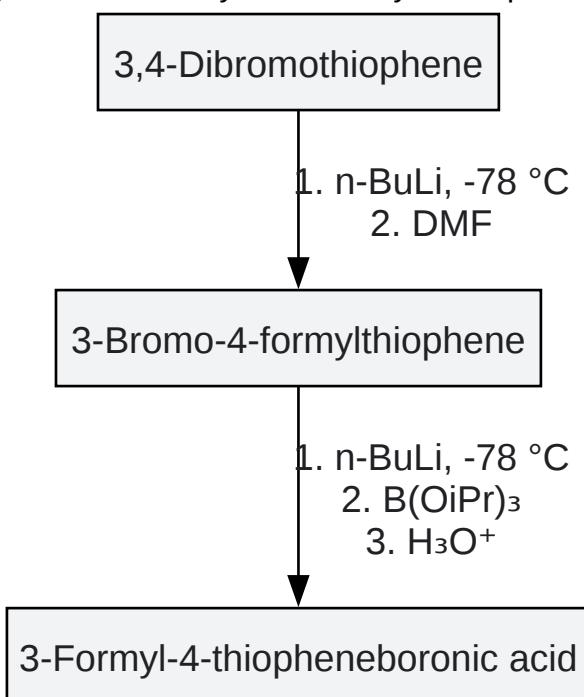
Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **3-Formyl-4-thiopheneboronic acid** is not readily available in the searched literature, a general synthetic strategy can be proposed based on established organometallic methodologies. A plausible route involves a two-step process starting from 3,4-dibromothiophene.

Proposed Synthetic Pathway

A potential synthesis route is outlined below. This pathway involves a regioselective lithiation followed by formylation, and a subsequent lithium-halogen exchange followed by borylation.

Proposed Synthetic Pathway for 3-Formyl-4-thiopheneboronic Acid

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Caption: Proposed synthesis of **3-Formyl-4-thiopheneboronic acid**.

General Experimental Protocol: Lithiation and Borylation

The following is a general procedure for the lithiation and borylation of aryl halides, which can be adapted for the synthesis of **3-Formyl-4-thiopheneboronic acid** from a suitable precursor like 3-bromo-4-formylthiophene.[\[5\]](#)[\[6\]](#)

Materials:

- 3-Bromo-4-formylthiophene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate

- Hydrochloric acid (1 M)
- Anhydrous magnesium sulfate
- Organic solvents for extraction (e.g., diethyl ether)

Procedure:

- A solution of 3-bromo-4-formylthiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to facilitate lithium-halogen exchange.
- Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C, and the reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 1 hour.
- The aqueous layer is extracted with an organic solvent such as diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectra for **3-Formyl-4-thiopheneboronic acid** are not widely published. However, based on the functional groups present, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show signals for the two protons on the thiophene ring, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The thiophene protons will likely appear as doublets, with their chemical shifts and coupling constants being

characteristic of the 3,4-disubstituted thiophene ring system. The boronic acid protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

- ^{13}C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the formyl group will be the most downfield signal (typically >180 ppm). The carbon atom attached to the boron atom will also be significantly deshielded. The remaining three carbons of the thiophene ring will have chemical shifts characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

- A strong, broad O-H stretching vibration for the boronic acid hydroxyl groups, typically in the range of $3200\text{-}3600\text{ cm}^{-1}$.
- A sharp, strong C=O stretching vibration for the aldehyde group, expected around $1680\text{-}1700\text{ cm}^{-1}$.
- C-H stretching vibrations for the thiophene ring protons, typically appearing just above 3000 cm^{-1} .
- B-O stretching vibrations in the region of $1300\text{-}1400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

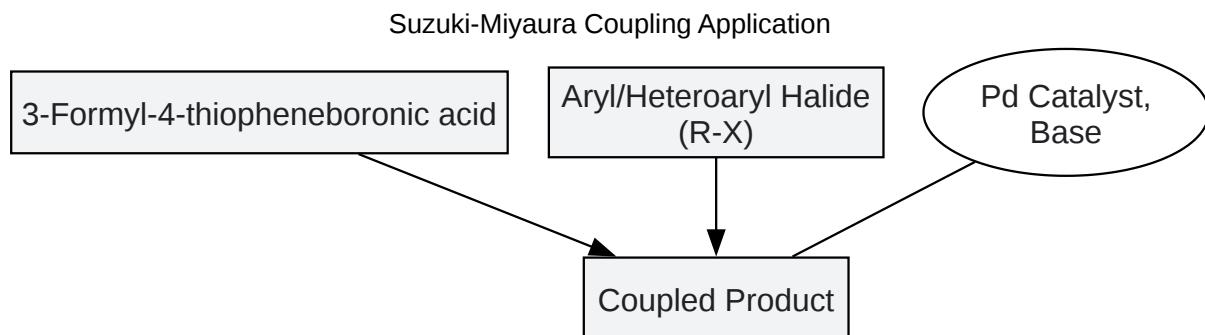
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.97 g/mol). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the formyl group.

Applications in Drug Discovery and Development

While specific biological activities for **3-Formyl-4-thiopheneboronic acid** have not been detailed in the available literature, its structural motifs are of significant interest in medicinal chemistry.

Role as a Building Block in Suzuki-Miyaura Coupling

The boronic acid functionality makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are common in pharmacologically active molecules.[1][7]



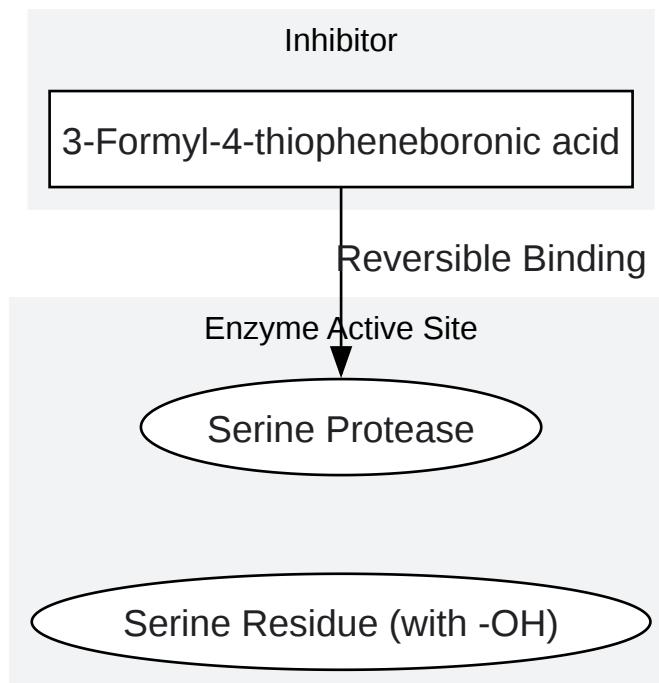
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes.[8][9][10] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine residue in the enzyme's active site, effectively blocking its activity. The formyl group on the thiophene ring can also participate in hydrogen bonding or other interactions within the active site, potentially enhancing binding affinity and selectivity.

Mechanism of Serine Protease Inhibition

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- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Formyl-4-thiopheneboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112628#physicochemical-properties-of-3-formyl-4-thiopheneboronic-acid]

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